molecular formula C22H26N2O2 B095241 1,4-Bis(butylamino)anthracene-9,10-dione CAS No. 17354-14-2

1,4-Bis(butylamino)anthracene-9,10-dione

Cat. No. B095241
CAS RN: 17354-14-2
M. Wt: 350.5 g/mol
InChI Key: OCQDPIXQTSYZJL-UHFFFAOYSA-N
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Description

1,4-Bis(butylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a compound of interest due to its structural similarity to antitumor drugs such as ametantrone and mitoxantrone. These compounds are known for their ability to intercalate with DNA and are used in the treatment of various cancers. The bis(aminoalkyl)amino substitution on the anthracene-9,10-dione core is significant in enhancing the compound's interaction with DNA and its cytotoxic activity against cancer cells .

Synthesis Analysis

The synthesis of 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones involves ipso bis displacements of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature . This method can yield symmetrically substituted analogues. For unsymmetrical substitution, monodisplacements of fluoride are followed by treatment with a different diamine . These synthetic pathways are crucial for creating a variety of analogues with potential antitumor activities .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the anthracene-9,10-dione core with aminoalkylamino groups at the 1,4-positions. Theoretical calculations suggest that the introduction of substituents such as chlorine or sulfur into the molecule can lower the LUMO energies, which might reduce cardiotoxicities compared to mitoxantrone . The crystal structure of a related compound, 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, has been established, and its DNA-binding properties suggest an intercalative mode of binding .

Chemical Reactions Analysis

The chemical reactivity of 1,4-bis(butylamino)anthracene-9,10-dione is demonstrated in its ability to form complexes with metal ions such as Cu2+ under basic conditions. The deprotonation of the aryl amine NH groups causes a bathochromic shift in the absorption band, which can be used for ratiometric estimation of Cu2+ ions . This reactivity is significant for the development of chemosensors and understanding the interaction of these compounds with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(butylamino)anthracene-9,10-diones are influenced by their molecular structure. The presence of aminoalkylamino groups contributes to their solubility and their ability to interact with DNA. The compounds exhibit cytotoxic activity against various cancer cell lines, and their DNA-binding studies indicate that they can intercalate with DNA, which is a key mechanism in their antitumor activity . The introduction of heteroatoms into the anthracene-9,10-dione chromophore can affect the affinity of the drug for DNA and may suggest alternative mechanisms of cell death .

Scientific Research Applications

  • Chemosensors for Metal Ions : 1,4-Diaminoanthracene-9,10-diones are used as selective chemosensors for Cu2+, forming complexes with unusual selectivity under basic conditions. These compounds undergo bathochromic shift in absorption, enabling ratiometric estimation of Cu2+ ions (Kaur & Kumar, 2008).

  • Anticancer Properties : Various 1,4-bis(amino)anthracene-9,10-diones have been synthesized and explored for their potential as anti-cancer drugs. They are related to known anticancer drugs Ametantrone and Mitoxantrone (Morley & Furlong, 2006). Some derivatives have shown promising results in DNA-binding, biological studies, and cytotoxicity against specific cancer cells (Agbandje et al., 1992).

  • Semiconducting Materials : These compounds have been used in the development of electroluminescent devices and semiconducting materials, showing potential for high-performance applications in electronics (Yu et al., 2002).

  • Molecular Dynamics Simulation : Theoretical investigations based on density functional theory and molecular dynamics have been conducted on anthracene derivatives, including studies on their reactive properties and interactions with enzymes like dihydrofolate reductase and human dUTPase (Mary et al., 2021).

  • Cytotoxic Aminoanthraquinone Derivatives : Research has been conducted on the synthesis of aminoanthraquinones for cytotoxic activity against various cancer cell lines. These derivatives have shown strong cytotoxicity, making them potential candidates for anticancer drug development (Nor et al., 2013).

  • Luminescent Materials : Some derivatives have been investigated for their luminescence properties and potential applications in cell imaging and organic semiconductors (Wang et al., 2020).

properties

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044605
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(butylamino)anthracene-9,10-dione

CAS RN

17354-14-2
Record name Solvent Blue 35
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Record name 9,10-Anthracenedione, 1,4-bis(butylamino)-
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Record name 1,4-Bis(butylamino)anthracene-9,10-dione
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Record name 1,4-bis(butylamino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JO Morley, PJ Furlong - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
The synthesis of a number of 1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur which are related to the anti-cancer drugs Ametantrone and Mitoxantrone are reported. …
Number of citations: 10 pubs.rsc.org
A PauláKrapcho - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Treatment of leucoquinizarin 4a with methoxylamine hydrochloride (O-methylhydroxylamine hydrochloride) in pyridine led to tautomer 4e. Oxidation of 4e in refluxing nitrobenzene led …
Number of citations: 1 pubs.rsc.org
PJ Furlong - 2003 - search.proquest.com
It is well established that certain anthracene-9, 10-diones such as Mitoxantrone (24b) and Amentantrone (24a) are potent anticancer drugs but suffer from the disadvantage that they are …
Number of citations: 5 search.proquest.com
RD Tack - 2022 - books.google.com
FUEL ADDITIVES Explore a complete and insightful review of fuel additives In Fuel Additives: Chemistry and Technology, petroleum industry chemist RD Tack delivers a …
Number of citations: 2 books.google.com
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
T Tomic, NU Nasipak - goriva i maziva, 2015 - search.proquest.com
In the EU countries a system is in place for marking and coloring fuel to distinguish different fuel tax class. Fiscal marker present in fuel does not change the color of fuel and it is …
Number of citations: 0 search.proquest.com
ED Pellizzari, TJ Woodruff, RR Boyles… - Environmental …, 2019 - ehp.niehs.nih.gov
Background: The National Institutes of Health’s Environmental influences on Child Health Outcomes (ECHO) initiative aims to understand the impact of environmental factors on …
Number of citations: 59 ehp.niehs.nih.gov
S Bakker, L Bosveld, GA Metselaar… - ACS Applied Polymer …, 2022 - ACS Publications
Using paperboard as packaging material is more sustainable than using plastic. To be a viable replacement, however, the barrier properties of paperboard need to be improved. …
Number of citations: 3 pubs.acs.org
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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